![molecular formula C16H18ClNO4 B3051937 L-Dopa benzyl ester hydrochloride CAS No. 37178-28-2](/img/structure/B3051937.png)
L-Dopa benzyl ester hydrochloride
Overview
Description
L-Dopa benzyl ester hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for Parkinson's disease. This compound is a derivative of L-Dopa, which is a precursor to the neurotransmitter dopamine. This compound has been shown to have a more efficient conversion to dopamine than L-Dopa, making it a promising candidate for the treatment of Parkinson's disease.
Scientific Research Applications
Antitumor Activity
L-DOPA and its esters have demonstrated potential in cancer research. Notably, L-DOPA methyl ester has shown antitumor activity in several systems, including L1210 lymphocytic leukemia, P388 lymphocytic leukemia, and B-16 melanoma, as reported by Wick (1977) in Nature. This reveals a potential therapeutic application of L-DOPA esters in oncology beyond their well-known use in Parkinson's disease treatment (Wick, 1977).
Neurobiological Insights
Research involving L-DOPA esters has contributed to a deeper understanding of neurological conditions like Parkinson's disease. A study by Lebel et al. (2010) in Neurobiology of Disease explored how L-DOPA affects molecular markers related to Parkinson's disease. Their findings have implications for understanding the disease's progression and treatment responses (Lebel, Chagniel, Bureau, & Cyr, 2010).
Drug Delivery Systems
Innovative drug delivery systems utilizing L-DOPA esters have been explored. For instance, Denora et al. (2007) in Pharmaceutical Research investigated novel L-DOPA and dopamine prodrugs, aiming to enhance brain delivery of these neurotransmitters. This research contributes to the development of more effective delivery methods for neurological therapies (Denora, Laquintana, Lopedota, Serra, Dazzi, Biggio, Pal, Mitra, Latrofa, Trapani, & Liso, 2007).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of L-DOPA esters have been studied, indicating potential applications in these areas. Joondan et al. (2015) in the Journal of Surfactants and Detergents reported that certain L-DOPA esters exhibit significant antibacterial and antioxidant activities, suggesting their usefulness in medical and industrial applications (Joondan, Jhaumeer-Laulloo, & Caumul, 2015).
Biotransformation and Synthesis
L-DOPA esters are also a focus in biotransformation and synthesis studies. Rani et al. (2007) in Pharmaceutical Biology explored the use of cell suspension cultures for the biotransformation of L-tyrosine into L-DOPA. This research contributesto the field of biotechnology and pharmaceuticals, providing insights into the production of important drugs like L-DOPA (Rani, Joy, & Abraham, 2007).
Pharmacokinetics and Formulation
The pharmacokinetics and formulation of L-DOPA esters have been subjects of extensive research. Studies like that by Lee et al. (2013) in the European Journal of Drug Metabolism and Pharmacokinetics have examined the characteristics of L-DOPA from nasal powder formulations, contributing to the development of more efficient drug delivery systems. This research is crucial for optimizing the therapeutic efficacy of L-DOPA in clinical settings (Lee, Kim, Yoon, Lee, Chun, Rhie, & Gwak, 2013).
properties
IUPAC Name |
benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUQIANPBDPDH-ZOWNYOTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37178-28-2 | |
Record name | L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37178-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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